

Comparative Spectroscopic Analysis of 1-(4-Methoxyphenyl)-1H-imidazole and its Positional Isomers

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Compound of Interest

Compound Name: 1-(4-Methoxyphenyl)-1H-imidazole

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A detailed comparative analysis of the spectroscopic data of **1-(4-Methoxyphenyl)-1H-imidazole** and its positional isomers, including the 2- and 3-methoxyphenyl substituted analogues, provides valuable insights into their structural nuances. This guide presents a summary of their spectroscopic characteristics based on available data, offering a resource for researchers, scientists, and drug development professionals in the unambiguous identification and characterization of these imidazole derivatives.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **1-(4-Methoxyphenyl)-1H-imidazole** and one of its isomers for which comprehensive data was found in the literature. The data for other simple positional isomers remains elusive in publicly available resources.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

Compound	δ (ppm)	Multiplicity	Assignment
1-(4-Methoxyphenyl)-1H-imidazole	7.78	m	Imidazole-H
7.30	d, J = 8.9 Hz	Aryl-H	
7.20	m	Imidazole-H	
6.98	d, J = 8.9 Hz	Aryl-H	
3.85	s	OCH ₃	
2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole*	12.56	br	N-H
8.05	d, J = 7.2 Hz	Aryl-H	
7.23-7.58	m	Aryl-H	
7.06	d, J = 6.8 Hz	Aryl-H	
3.82	s	OCH ₃	

Note: Data for 2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole is presented as an available, albeit structurally different, isomer. Direct comparison should be made with caution due to the presence of the additional phenyl groups.

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

Compound	δ (ppm)	Assignment
1-(4-Methoxyphenyl)-1H-imidazole[1]	158.92	C-O (Aryl)
135.89	C (Imidazole)	
130.68	C (Imidazole)	
129.97	C (Aryl)	
123.19	CH (Aryl)	
118.83	CH (Imidazole)	
114.87	CH (Aryl)	
55.56	OCH ₃	
2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole*	159.9	C-O (Aryl)
146.1, 146.0	C (Imidazole)	
137.2, 135.8	C (Aryl)	
131.7, 131.6	C (Aryl)	
129.1, 128.8, 128.6, 128.1, 128.0, 127.5, 127.2, 126.9	CH (Aryl)	
123.5	C (Aryl)	
114.6	CH (Aryl)	
55.7	OCH ₃	

Note: Data for 2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole is presented as an available, albeit structurally different, isomer. Direct comparison should be made with caution due to the presence of the additional phenyl groups.

Table 3: Infrared (IR) Spectroscopic Data

Compound	Wavenumber (cm ⁻¹)	Assignment
1-(4-Methoxyphenyl)-1H-imidazole[1]	3128, 3107	C-H str (Aryl)
2961, 2918, 2838	C-H str (Alkyl)	N-H str
1517	C=C str (Aromatic)	
2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole*	3431	
3060	C-H str (Aryl)	
1614	C=N str	
1493	C=C str (Aromatic)	
1249	C-O str	

Note: Data for 2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole is presented as an available, albeit structurally different, isomer. Direct comparison should be made with caution due to the presence of the additional phenyl groups.

Experimental Protocols

Detailed experimental protocols for the acquisition of the cited spectroscopic data are crucial for reproducibility and comparative studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the purified compound was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
- **¹H NMR Spectroscopy:** Spectra were acquired on a 400 MHz or 600 MHz NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- **¹³C NMR Spectroscopy:** Spectra were recorded at 100.6 MHz or 150 MHz. Chemical shifts are reported in ppm relative to the solvent resonance.

Infrared (IR) Spectroscopy

- **Sample Preparation:** Solid samples were analyzed using an Attenuated Total Reflectance (ATR) accessory or by preparing a potassium bromide (KBr) pellet.
- **Data Acquisition:** IR spectra were recorded on an FTIR spectrometer in the range of 4000-400 cm^{-1} .

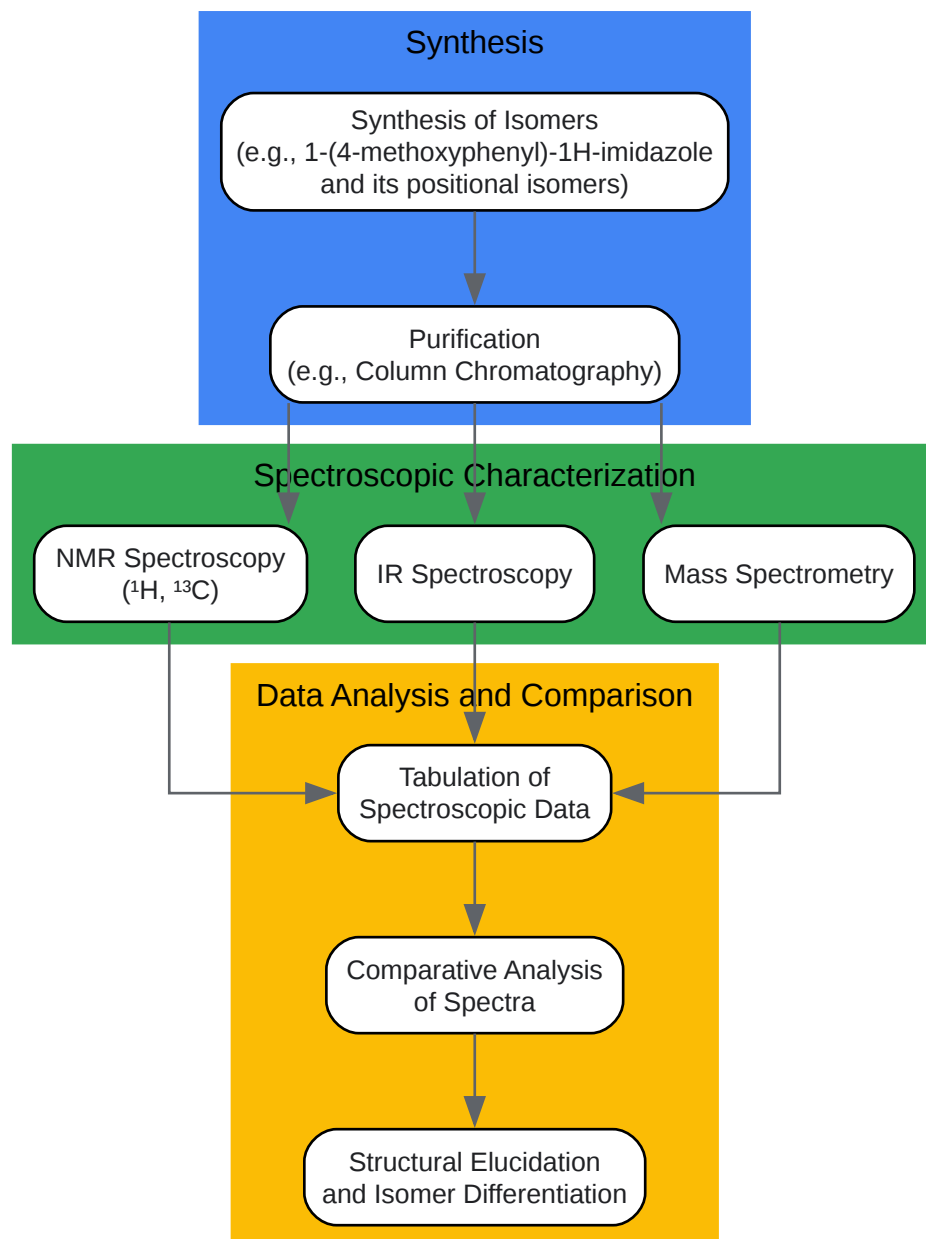
Mass Spectrometry (MS)

- **Method:** High-resolution mass spectrometry (HRMS) was performed using an electrospray ionization (ESI) source to confirm the molecular mass of the synthesized compounds.

Visualization of Analytical Workflow

The logical workflow for the comparative analysis of these isomers can be visualized as a flowchart, from synthesis to spectroscopic characterization and data comparison.

Workflow for Comparative Spectroscopic Analysis of Isomers



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Workflow for synthesis and spectroscopic characterization.

This guide highlights the importance of comprehensive spectroscopic data for the accurate identification of isomeric compounds. While a complete comparative dataset for the simple positional isomers of **1-(4-methoxyphenyl)-1H-imidazole** is not yet fully available in the public domain, the provided data and protocols offer a foundational framework for researchers in the

field. Further studies are encouraged to generate and publish the spectroscopic data for the remaining isomers to facilitate more extensive comparative analyses.

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References

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